Cas no 1807940-01-7 (2-Pyrrolidinone, 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-, (4S,5R)-)

2-Pyrrolidinone, 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-, (4S,5R)- structure
1807940-01-7 structure
商品名:2-Pyrrolidinone, 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-, (4S,5R)-
CAS番号:1807940-01-7
MF:C10H16N4O
メガワット:208.260241508484
CID:5211132
PubChem ID:86767711

2-Pyrrolidinone, 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-, (4S,5R)- 化学的及び物理的性質

名前と識別子

    • 2-Pyrrolidinone, 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-, (4S,5R)-
    • インチ: 1S/C10H16N4O/c1-13-6-8(5-12-13)10-7(4-11)3-9(15)14(10)2/h5-7,10H,3-4,11H2,1-2H3/t7-,10+/m0/s1
    • InChIKey: AIAMWBJIUOYCKV-OIBJUYFYSA-N
    • ほほえんだ: N1(C)[C@@H](C2=CN(C)N=C2)[C@H](CN)CC1=O

2-Pyrrolidinone, 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-, (4S,5R)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-158385-0.05g
(4S,5R)-4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
1807940-01-7
0.05g
$732.0 2023-06-04
Enamine
EN300-158385-5.0g
(4S,5R)-4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
1807940-01-7
5g
$2525.0 2023-06-04
Enamine
EN300-158385-0.5g
(4S,5R)-4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
1807940-01-7
0.5g
$836.0 2023-06-04
Enamine
EN300-158385-5000mg
(4S,5R)-4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
1807940-01-7
5000mg
$2525.0 2023-09-24
Enamine
EN300-158385-100mg
(4S,5R)-4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
1807940-01-7
100mg
$767.0 2023-09-24
Enamine
EN300-158385-2500mg
(4S,5R)-4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
1807940-01-7
2500mg
$1707.0 2023-09-24
Enamine
EN300-158385-1.0g
(4S,5R)-4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
1807940-01-7
1g
$871.0 2023-06-04
Enamine
EN300-158385-0.1g
(4S,5R)-4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
1807940-01-7
0.1g
$767.0 2023-06-04
Enamine
EN300-158385-500mg
(4S,5R)-4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
1807940-01-7
500mg
$836.0 2023-09-24
Enamine
EN300-158385-10000mg
(4S,5R)-4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
1807940-01-7
10000mg
$3746.0 2023-09-24

2-Pyrrolidinone, 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-, (4S,5R)- 関連文献

2-Pyrrolidinone, 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-, (4S,5R)-に関する追加情報

Introduction to 2-Pyrrolidinone, 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-, (4S,5R) and Its Significance in Modern Chemical Biology

The compound with the CAS no. 1807940-01-7, identified as 2-Pyrrolidinone, 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-, (4S,5R), represents a fascinating molecule in the realm of chemical biology. This intricate structure combines elements of pyrrolidinone, pyrazole, and aminoalkyl groups, making it a promising candidate for various pharmaceutical and biochemical applications. The stereochemistry denoted by the (4S,5R) configuration underscores the importance of precise molecular orientation in biological activity, a critical consideration in drug design.

Recent advancements in medicinal chemistry have highlighted the potential of heterocyclic compounds like this one. The pyrrolidinone core is well-known for its versatility in mimicking biological structures and facilitating interactions with target proteins. In particular, the 4-(aminomethyl) substituent introduces a reactive site that can engage in hydrogen bonding or form covalent links with biological targets. This feature has been leveraged in the development of enzyme inhibitors and receptor modulators.

The inclusion of a 1-methyl-1H-pyrazol-4-yl moiety adds another layer of complexity and functionality. Pyrazole derivatives are widely recognized for their role in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The specific placement of this group at the 5-position relative to the pyrrolidinone ring suggests a deliberate design to optimize spatial orientation and electronic properties for enhanced binding affinity.

Current research in this domain is exploring the compound's potential as a scaffold for drug discovery. Studies have indicated that molecules with similar structural motifs exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. The (4S,5R) stereochemistry appears to be crucial for maintaining optimal interactions with these targets, underscoring the importance of enantioselective synthesis.

Moreover, the compound's dual functionality—combining an amine group with a pyrazole ring—makes it an attractive candidate for further derivatization. Researchers are investigating its utility as a precursor for more complex molecules designed to enhance pharmacological properties such as solubility, bioavailability, and metabolic stability. These efforts align with broader trends in drug development aimed at creating more effective and targeted therapies.

In summary, 2-Pyrrolidinone, 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-, (4S,5R) (CAS no. 1807940-01-7) represents a significant advancement in chemical biology. Its unique structure and stereochemistry position it as a valuable tool for exploring new therapeutic avenues. As research continues to uncover its potential applications, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals.

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